molecular formula C13H8BrNS B15302923 4-[(3-Bromophenyl)sulfanyl]benzonitrile

4-[(3-Bromophenyl)sulfanyl]benzonitrile

Cat. No.: B15302923
M. Wt: 290.18 g/mol
InChI Key: CHQJRHLVHDIDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Bromophenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C13H8BrNS. It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)sulfanyl]benzonitrile typically involves the reaction of 3-bromothiophenol with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)sulfanyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

4-[(3-Bromophenyl)sulfanyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-[(3-Bromophenyl)sulfanyl]benzonitrile can be compared with other similar compounds, such as:

    4-[(4-Bromophenyl)sulfanyl]benzonitrile: Similar structure but with the bromine atom in a different position.

    4-[(3-Chlorophenyl)sulfanyl]benzonitrile: Chlorine atom instead of bromine.

    4-[(3-Methylphenyl)sulfanyl]benzonitrile: Methyl group instead of bromine.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the nature and position of the substituents.

Properties

Molecular Formula

C13H8BrNS

Molecular Weight

290.18 g/mol

IUPAC Name

4-(3-bromophenyl)sulfanylbenzonitrile

InChI

InChI=1S/C13H8BrNS/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H

InChI Key

CHQJRHLVHDIDOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.